molecular formula C7H5ClN2O B12086927 4-Chloro-2-methyloxazolo[4,5-c]pyridine

4-Chloro-2-methyloxazolo[4,5-c]pyridine

Cat. No.: B12086927
M. Wt: 168.58 g/mol
InChI Key: PVTRARLTBLQEHN-UHFFFAOYSA-N
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Description

4-Chloro-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyloxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with an appropriate oxazole precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyloxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Chloro-2-methyloxazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Imidazo[1,2-a]pyridine

Comparison: 4-Chloro-2-methyloxazolo[4,5-c]pyridine is unique due to its specific structural features and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-2-methyl-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H5ClN2O/c1-4-10-6-5(11-4)2-3-9-7(6)8/h2-3H,1H3

InChI Key

PVTRARLTBLQEHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CN=C2Cl

Origin of Product

United States

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